
4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a propane-2-sulfonyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of 4,4-dimethylpyrrolidine with propane-2-sulfonyl chloride under basic conditions to introduce the sulfonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the sulfonyl group.
Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The pyrrolidine ring provides a rigid scaffold that can interact with biological macromolecules, potentially leading to biological activity. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Piperidine: Another nitrogen-containing heterocycle with similar applications but a different ring size.
Proline: An amino acid with a pyrrolidine ring, used in peptide synthesis.
Uniqueness
4,4-Dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine is unique due to the presence of the sulfonyl group and the specific substitution pattern on the pyrrolidine ring. This combination of features can lead to distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H20N2O2S |
|---|---|
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-propan-2-ylsulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2O2S/c1-7(2)14(12,13)11-5-8(10)9(3,4)6-11/h7-8H,5-6,10H2,1-4H3 |
Clave InChI |
DQTJZOQDZHBYLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)N1CC(C(C1)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


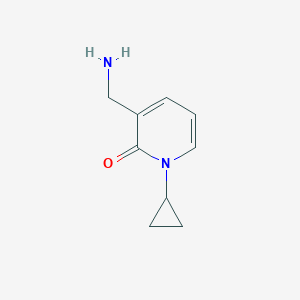
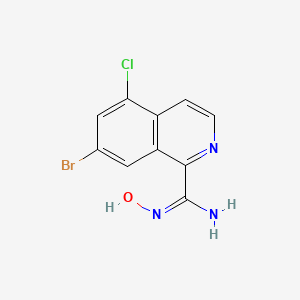
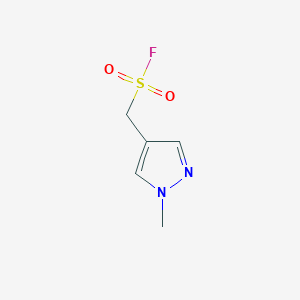
![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
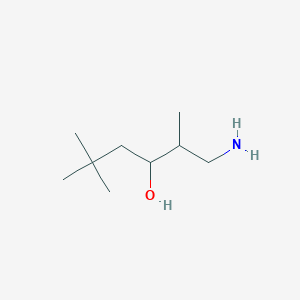
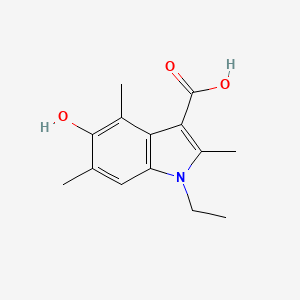
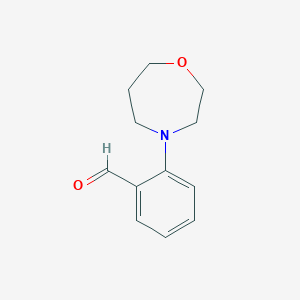
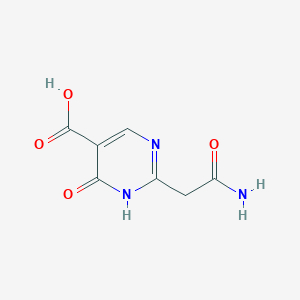
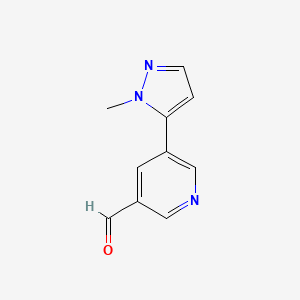
![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)
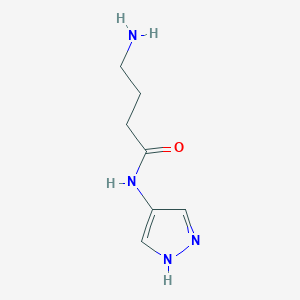
![1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)
![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)
